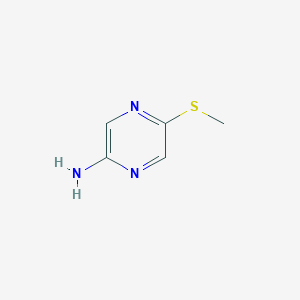

5-(Methylthio)pyrazin-2-amine

CAS No.: 251549-38-9

Cat. No.: VC3816708

Molecular Formula: C5H7N3S

Molecular Weight: 141.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 251549-38-9 |

|---|---|

| Molecular Formula | C5H7N3S |

| Molecular Weight | 141.2 g/mol |

| IUPAC Name | 5-methylsulfanylpyrazin-2-amine |

| Standard InChI | InChI=1S/C5H7N3S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7) |

| Standard InChI Key | IPBKLPYWVRTALX-UHFFFAOYSA-N |

| SMILES | CSC1=NC=C(N=C1)N |

| Canonical SMILES | CSC1=NC=C(N=C1)N |

Introduction

Chemical Identity and Structural Features

5-(Methylthio)pyrazin-2-amine belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound features a methylthio (-SMe) group at position 5 and an amino (-NH₂) group at position 2. Its IUPAC name, 5-methylsulfanylpyrazin-2-amine, reflects this substitution pattern .

Molecular and Structural Data

-

Molecular Formula: C₅H₇N₃S

The planar aromatic ring system facilitates π-π interactions, while the amino and methylthio groups enhance hydrogen bonding and hydrophobic interactions, respectively. These features make the compound a candidate for molecular recognition in drug design .

Synthesis and Preparation Methods

The synthesis of 5-(methylthio)pyrazin-2-amine involves regioselective substitution reactions on pyrazine precursors. One reported method utilizes BF₃- SMe₂ as a thiomethylating agent under controlled conditions . For example, reacting 5-bromopyrazin-2-amine with BF₃- SMe₂ yields the target compound, albeit in modest yields (15%) due to steric and electronic effects .

Key Reaction Steps:

-

Substrate Activation: Coordination of the amino group to the Lewis acid (BF₃) enhances electrophilicity at position 5.

-

Nucleophilic Attack: The methylthio group replaces the bromine atom via an SNAr mechanism.

-

Workup: Purification through column chromatography or recrystallization .

Alternative routes include the use of sodium methanethiolate (NaSMe) in polar aprotic solvents, though competing side reactions may reduce yields .

Physicochemical Properties

Experimental and computational data provide insights into the compound’s stability and reactivity:

| Property | Value | Source |

|---|---|---|

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 223.8 ± 35.0 °C (760 mmHg) | |

| Flash Point | 89.4 ± 0.0 °C | |

| Vapor Pressure | 0.1 ± 0.4 mmHg (25°C) | |

| Refractive Index | 1.562 |

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water due to its hydrophobic methylthio group. Thermal gravimetric analysis (TGA) reveals decomposition above 200°C, consistent with its boiling point .

Applications in Research

Biochemical Reagent

5-(Methylthio)pyrazin-2-amine serves as a building block in synthesizing heterocyclic compounds for drug discovery. Its amino group enables coupling reactions with carboxylic acids or aldehydes, forming Schiff bases or amides with potential bioactivity .

Agricultural Chemistry

Pyrazine derivatives are explored as fungicides and herbicides. The methylthio group’s electron-withdrawing effects may enhance binding to fungal cytochrome P450 enzymes, though specific studies are needed .

Recent Advances and Future Directions

Recent synthetic efforts focus on optimizing thiomethylation reactions to improve yields. For example, microwave-assisted synthesis reduces reaction times from hours to minutes, minimizing decomposition . Computational studies using DFT calculations predict favorable binding to kinase targets, guiding future drug design .

Challenges and Opportunities:

-

Synthetic Scalability: Low yields in traditional methods necessitate alternative catalysts (e.g., palladium complexes).

-

Bioactivity Profiling: High-throughput screening could identify antimicrobial or anticancer activity.

-

Environmental Impact: Assess persistence and toxicity in ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume